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Compound of Interest |

(R)-benzyl 2-methyl-3-
Compound Name:
oxopiperazine-1-carboxylate

CAS No.: 1373232-19-9

Cat. No.: B1379057

\ J

Focus: (R)-benzyl 2-methyl-3-oxopiperazine-1-
carboxylate
Abstract & Scope

This guide details the nuclear magnetic resonance (NMR) spectroscopic analysis of (R)-benzyl
2-methyl-3-oxopiperazine-1-carboxylate (CAS: 1373232-19-9).[1][2] This molecule
represents a critical class of chiral building blocks used in the synthesis of protease inhibitors
and peptidomimetics.[1]

The Challenge: The N-benzyloxycarbonyl (Cbz) protecting group at the N1 position induces
restricted rotation around the carbamate C-N bond.[1] This results in the presence of distinct s-
cis and s-trans rotamers in solution at ambient temperature, leading to signal doubling and
spectral complexity that is often mistaken for impurities.[1]

The Solution: This protocol provides:
» Diagnostic chemical shift assignments for the rotameric mixture.[1]

» Variable Temperature (VT) NMR protocols to achieve signal coalescence.[1]
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 Validation workflows for stereochemical integrity.

Molecular Specifications

o |[UPAC Name: Benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate[1]
e Molecular Formula:

[2][3]

e Molecular Weight: 248.28 g/mol [2][3]

o Key Structural Elements:
o Chiral Center (C2):R-configuration (derived from D-Alanine).[1]
o Lactam Ring: 3-oxopiperazine core.[1][3][4]

o Protecting Group: Carbobenzyloxy (Cbz) at N1.[1]

Rotameric Equilibrium & Analysis Strategy

The N1-C(carbonyl) bond possesses partial double-bond character, creating a high rotational
energy barrier (~14-18 kcal/mol).[1] In NMR solvents like CDCI

or DMSO-
, this leads to two observable conformers in slow exchange on the NMR timescale.[1]

Diagram 1: Rotameric Equilibrium & Workflow
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Caption: Workflow illustrating the transition from complex rotameric mixtures to simplified
spectra via Variable Temperature (VT) NMR.
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Experimental Protocol
4.1 Sample Preparation

o Standard Characterization: Dissolve 10-15 mg of sample in 0.6 mL CDCI

(99.8% D) containing 0.03% TMS.

o Note: Expect complex splitting patterns due to rotamers.[1]

o Coalescence Studies (Recommended): Dissolve 10-15 mg of sample in 0.6 mL DMSO-

o Reasoning: DMSO allows heating up to 100°C (373 K) safely, facilitating the coalescence
of rotameric signals into single, sharp peaks.[1]

4.2 Instrument Parameters

e Frequency: 400 MHz or higher (500/600 MHz recommended for resolving multiplets).
e Pulse Sequence: Standard 1H zg30; 13C pg30 (proton decoupled).
e Temperature:

o Experiment A: 298 K (25°C) — To observe rotamer ratio.[1]

o Experiment B: 353 K (80°C) — To confirm purity via coalescence.

Spectroscopic Data Analysis[1][5][6][7]
5.1

H NMR Data (CDCI

, 400 MHz, 298 K)

Note: Data is presented for the mixture of rotamers (Major : Minor ratio approx. 3:2).[1] Signals
may appear as dual sets.[1][5]
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Chemical Shift ( Multiplicity &

Position Proton Type .
Interpretation

» Ppm)

m (5H).[1][6]
Aromatic Ph-H 7.30-7.45 Overlapping signals

for both rotamers.[1]

br s (1H).[1] Broad,
exchangeable.[1] Shift

varies with

NH Amide H 6.20 - 6.80

concentration.

m (2H).[1] Often

appears as two sets of
Ph-CH

AB quartets or
Benzyl 5.10-5.25

broadened singlets
due to chirality and

rotamers.[1]

m (1H).[1] Diagnostic

signal. Deshielded by
H-2 Methine (Chiral) 4.60 —4.85 adjacent N-Cbz and

C=0.[1] distinct shifts

for rotamers.[1][5]

Ring CH m (1H).[1] Strongly
H-6 3.80-4.20 affected by Chz
(N-adj) anisotropy.[1]

m (3H).[1] Complex

H-5/6 Ring CH 3.90 — 3.60 envel.oFJe of signals for
remaining ring
protons.[1]

d (3H),J
CH 7.0 Hz.[1] Often
Methyl 1.45-1.55

appears as two
doublets separated by
~0.05 ppm.[1]
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5.2
C NMR Data (CDCI

, 100 MH2)

Diagnostic Carbon Signals (Rotamer splitting observed)

Chemical Shift (

Carbon Type Assignment Notes
» PpM)
Amide C=0 168.5/169.1 Lactam carbonyl.[1]
Carbamate C=0 154.8/ 155.5 Cbz carbonyl.[1]
Aromatic 136.0, 128.0-129.0 Phenyl ring carbons.[1]
Ph-CH
Benzylic 67.5/67.8
-0.
C-2 (Methine) 52.5/53.2 Chiral center.[1]
C-6 (CH
41.0-44.0 Broadened or split.[1]
)
C-5(CH
38.5/39.0
)
Diagnostic for the alanine-
Methyl 155/16.2

derived scaffold.[1]

Advanced Validation: Stereochemical & Purity Checks

To distinguish the (R)-enantiomer from the (S)-enantiomer or racemate, simple 1D NMR is
insufficient as enantiomers have identical NMR spectra in achiral environments.[1]

Diagram 2: Stereochemical Validation Logic
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Purified Sample

(R)-Isomer

i i = g ————————————————

| Method B: Chiral Shift Reagent

Optical Rotation
[a]D

Add Eu(hfc)3
(Chiral Shift Reagent)

l

Observe Methyl Doublet

Compare to Lit.

(Negative for R-isomer)

Single Doublet = Pure

Two Doublets = Racemic

Click to download full resolution via product page

Caption: Decision tree for validating the enantiomeric purity of the (R)-isomer.

Protocol for Method B (Chiral Shift Reagent):

Prepare a standard NMR tube in CDCI

1]

Record a reference spectrum.[1]

Add 2-5 mg of Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

Monitor the Methyl doublet at ~1.5 ppm.[1]

o Result: If the sample is enantiopure, the doublet will shift but remain a single doublet.[1] If
racemic, the doublet will split into two distinct doublets (diastereomeric complexes).[1]
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Chemical Structure & ldentifiers: PubChem.[1][7] Benzyl 3-oxopiperazine-1-carboxylate
(Analogous Scaffold).[1] National Library of Medicine.[1][7] Available at: [Link]

Rotameric Behavior in NMR: Lewinsky, R., et al. (2018).[1] NMR-based investigations of
acyl-functionalized piperazines concerning their conformational behavior in solution.[1]
Beilstein Journal of Organic Chemistry.[1] Available at: [Link]

Synthesis & Characterization:Synthesis of (R)-benzyl 2-methyl-3-oxopiperazine-1-
carboxylate. (General procedure for N-Cbz-2-methyl-3-oxopiperazine derivatives). Arkivoc.
Available at: [Link]

Stereochemical Assignment: Silverstein, R. M., et al. Spectrometric Identification of Organic
Compounds.[1] 8th Ed.[1] Wiley.[1] (Standard text for Chiral Shift Reagent protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N203 | CID 736777 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1373232-19-9|(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate|BLD Pharm
[bldpharm.com]

3. (R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1373232-19-9 |
AChemBlock [achemblock.com]

4. (R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate - AbacipharmTech-Global Chemical
supplier [abacipharma.com]

5. NMR-based investigations of acyl-functionalized piperazines concerning their
conformational behavior in solution - PMC [pmc.ncbi.nim.nih.gov]

6. rsc.org [rsc.org]

7. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | C15H19NO3 | CID 86335077 -
PubChem [pubchem.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-2-ethyl-4-oxopiperidine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-2-ethyl-4-oxopiperidine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/736777
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://www.beilstein-journals.org/bjoc/articles/14/278
https://www.benchchem.com/product/b1379057?utm_src=pdf-body
https://www.benchchem.com/product/b1379057?utm_src=pdf-body
http://www.arkat-usa.org/get-file/20429/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://www.benchchem.com/product/b1379057?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://www.bldpharm.com/products/1373232-19-9.html
https://www.bldpharm.com/products/1373232-19-9.html
https://www.achemblock.com/o34275-r-benzyl-2-methyl-3-oxopiperazine-1-carboxylate.html
https://www.achemblock.com/o34275-r-benzyl-2-methyl-3-oxopiperazine-1-carboxylate.html
http://www.abacipharma.com/ABA0275
http://www.abacipharma.com/ABA0275
https://pmc.ncbi.nlm.nih.gov/articles/PMC9091627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9091627/
https://www.rsc.org/suppdata/c8/qo/c8qo01289j/c8qo01289j1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-2-ethyl-4-oxopiperidine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Benzyl-2-ethyl-4-oxopiperidine-1-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Note: High-Resolution NMR
Characterization of Chiral Peptidomimetic Scaffolds]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1379057#nmr-spectroscopic-data-of-r-
benzyl-2-methyl-3-oxopiperazine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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